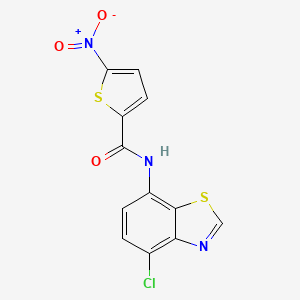

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at the 4-position and a carboxamide-linked 5-nitrothiophene moiety at the 7-position. The chlorine substituent on the benzothiazole ring likely enhances electrophilicity and influences binding interactions, while the nitrothiophene group serves as a critical pharmacophore for antibacterial action.

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O3S2/c13-6-1-2-7(11-10(6)14-5-20-11)15-12(17)8-3-4-9(21-8)16(18)19/h1-5H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEFRJWIEKTQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])SC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader family of nitrothiophene carboxamides, where structural variations in the heterocyclic substituents modulate physicochemical properties, antibacterial potency, and target specificity. Below is a comparative analysis with structurally analogous compounds from the evidence:

Key Findings:

Fluorine and Methyl Groups: Compounds 9 and 13 incorporate fluorine and methyl groups, which increase lipophilicity and membrane permeability, critical for intracellular antibacterial activity . Dimethylamino Group: Compound 10’s dimethylamino substituent introduces basicity, which may improve solubility and pharmacokinetics .

Synthetic Accessibility :

- The target compound’s synthesis likely follows a route analogous to Compounds 13 and 14, involving coupling of a substituted benzothiazole amine with 5-nitrothiophene-2-carboxylic acid .

- Commercial availability of intermediates (e.g., CAS 436151-85-8 for Compound 14) streamlines synthesis for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.